(S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride is a chemical compound characterized by a pyridine ring linked to a pyrrolidine moiety through an oxygen atom. This compound, with the molecular formula and a molecular weight of approximately 200.67 g/mol, is classified as a piperidine derivative and is often used in various scientific research applications due to its unique chemical properties and potential biological activities .
The synthesis of (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride typically involves several key steps:
The synthetic routes may vary based on the specific reagents used and desired purity levels. Common solvents for these reactions include dichloromethane and other organic solvents that facilitate the coupling processes. Reaction conditions such as temperature, pressure, and time are optimized to maximize yield and minimize byproducts .
The structure of (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride features:
The InChI representation for this compound is:
This structural information indicates that the compound has specific stereochemical configurations that can influence its biological activity .
(S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride can participate in various chemical reactions including:
These reactions are crucial for modifying the compound's structure to enhance its properties for specific applications.
The mechanism of action for (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors. The presence of both nitrogen atoms in the structure allows for hydrogen bonding and coordination with various biomolecules, potentially influencing pathways related to antimicrobial or anticancer activities. Studies suggest that its unique structure may provide selectivity towards certain biological targets, making it a candidate for further pharmacological investigation .
Relevant data indicate that it has low toxicity levels when handled appropriately, though it may cause irritation upon direct contact with skin or eyes .
(S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride has diverse applications across several fields:
This compound represents an important tool for researchers aiming to develop new drugs or materials with specific functionalities.
The stereoselective introduction of the pyrrolidin-3-yloxy moiety onto the pyridine ring represents a critical synthetic challenge. Two predominant strategies have emerged for achieving high enantiomeric excess in this chiral building block: chiral auxiliary-mediated alkylation and enzymatic resolution. In the chiral auxiliary approach, (S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine is coupled with activated pyridine derivatives (e.g., 4-chloropyridine) under Mitsunobu conditions, utilizing diisopropyl azodicarboxylate and triphenylphosphine to invert stereochemistry at the alcohol center. This method achieves yields >85% and enantiomeric excess (ee) values ≥98% after hydrochloric acid-mediated deprotection [2] [8]. Alternatively, enzymatic resolution employs lipases (e.g., Candida antarctica lipase B) to kinetically resolve racemic N-acyl pyrrolidinyl precursors. This green chemistry-compatible process affords the (S)-enantiomer with 99% ee, though maximum theoretical yield is limited to 50% without racemization recycling [9].
A significant advancement involves asymmetric desymmetrization of meso-pyrrolidine derivatives. Katsuki’s Mn-salen catalyst (e.g., 8) enables enantioselective C–H oxidation of N-phenoxycarbonyl pyrrolidines, producing (S)-3-hydroxypyrrolidine precursors with up to 88% ee. Subsequent Jones oxidation yields synthetically versatile pyrrolidone intermediates for nucleophilic displacement reactions with 4-halopyridines .
Table 1: Enantioselective Methods for Pyrrolidin-3-yloxy Intermediate Synthesis
Method | Key Reagent/Catalyst | Yield (%) | ee (%) | Limitations |
---|---|---|---|---|
Chiral Auxiliary Alkylation | (S)-1-Boc-3-hydroxypyrrolidine | 85–92 | ≥98 | Requires stoichiometric reagents |
Enzymatic Resolution | Candida antarctica lipase B | 45–48 | 99 | Maximum 50% theoretical yield |
Asymmetric Desymmetrization | Mn-salen catalyst 8 | 70–75 | 88 | Requires oxidation step |
Achieving regioselective O-alkylation at the C4 position of pyridine demands meticulous catalyst design due to competing N-alkylation pathways. Palladium-catalyzed Buchwald-Hartwig amination derivatives have been adapted using Josiphos-type ligands (e.g., L9) to control nucleophilic aromatic substitution. This method enables coupling between (S)-3-hydroxypyrrolidine and 4-bromopyridine hydrochloride at 90°C, achieving >95% regioselectivity for the O-alkylated product and preserving stereochemical integrity [5] [7].
Asymmetric hydrogenation of prochiral olefin intermediates provides an alternative stereocontrolled route. For example, hydrogenation of 4-(3-oxopyrrolidin-1-yl)pyridine precursors using DuPhos-rhodium catalysts achieves 94% ee, followed by stereoretentive sodium borohydride reduction to the alcohol. Subsequent Mitsunobu coupling completes the synthesis, though step-count increases compared to direct methods [5] [9]. Kinetic resolution during nucleophilic substitution has also been demonstrated using cinchona-derived phase-transfer catalysts. When applied to racemic N-acyl pyrrolidinyl triflates, these catalysts achieve s-factor values up to 20 in reactions with 4-hydroxypyridine, providing direct access to the enantiomerically enriched target [7].
Table 2: Catalytic Systems for Stereocontrolled Pyridine Functionalization
Catalytic Strategy | Catalyst/Ligand | Key Outcome | Temperature |
---|---|---|---|
Palladium-Catalyzed Coupling | Josiphos L9 | 95% regioselectivity, >99% ee retention | 90°C |
Asymmetric Hydrogenation | Rh-(R,R)-DuPhos | 94% ee in pyrrolidine reduction step | 50°C, 50 psi H₂ |
Phase-Transfer Resolution | O-allyl-N-(9-anthracenyl)cinchoninium bromide | s-factor = 20 | 25°C |
Solvent minimization and waste reduction are central to sustainable manufacturing of this chiral building block. Aqueous micellar catalysis enables Mitsunobu reactions in water using TPGS-750-M surfactant, replacing traditional tetrahydrofuran or dimethylformamide solvents. This approach achieves 88% yield while reducing organic waste by 70% and simplifying product isolation via phase separation [5] [9].
Solvent-free mechanochemical synthesis has been implemented for the final hydrochloride salt formation. Co-grinding (S)-4-(pyrrolidin-3-yloxy)pyridine free base with hydrochloric acid using a ball mill produces the pharmaceutical-grade hydrochloride salt in 97% purity without crystallization solvents. This eliminates volatile organic compound emissions and reduces energy consumption by 80% compared to traditional solution crystallization [8].
For intermediate purification, simulated moving bed chromatography resolves enantiomers from racemic mixtures with >99% ee using cellulose tris(3,5-dimethylphenylcarbamate) stationary phases. Coupled with solvent recovery systems, this technology reduces chiral purification costs by 40% versus single-column methods. Membrane-based nanofiltration techniques achieve comparable enantiopurity for hydrochloride salts while reducing solvent consumption by 60% through continuous operation [5] [8].
Industrial implementation balances stereochemical fidelity with process safety and scalability. Batch processing remains prevalent for low-volume production (<100 kg/year), where cryogenic conditions (-30°C) control exotherms during lithiation steps. However, scale-dependent side reactions decrease yields from 85% (lab scale) to ≤60% at pilot-plant scales due to thermal gradients and mixing limitations [6] [10].
Continuous flow technology addresses these limitations through enhanced mass/heat transfer. A representative process integrates three flow modules:
This continuous approach achieves 76% overall yield compared to 34% in batch mode while reducing reaction volume by 90%. Split-and-recombine micromixers overcome clogging issues from insoluble intermediates, and ultrasound-assisted reactors prevent solids accumulation during sulfinate salt formation. For final isolation, continuous antisolvent crystallization with in-line particle size monitoring produces the hydrochloride salt with consistent particle morphology (>95% within 25–50 µm specification) [6] [10].
Table 3: Performance Comparison of Batch vs. Continuous Manufacturing
Parameter | Batch Process | Continuous Flow Process | Improvement |
---|---|---|---|
Overall Yield | 34% (30 g scale) | 76% (multi-gram scale) | +124% |
Reaction Volume | 20 L/kg | 2 L/kg | -90% |
Temperature Control | ±5°C (at -30°C step) | ±0.5°C | Enhanced precision |
Intermediate Holding Time | 30–120 min | <5 min | Reduced degradation |
Particle Size Distribution | Broad (10–200 µm) | Narrow (25–50 µm) | Improved filtration |
The convergence of enantioselective catalysis, green chemistry principles, and advanced reactor engineering establishes a robust manufacturing platform for (S)-4-(pyrrolidin-3-yloxy)pyridine hydrochloride. Future developments will likely focus on catalytic Mitsunobu alternatives and fully integrated continuous purification to further elevate sustainability and cost efficiency in pharmaceutical synthesis.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7